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Compound of Interest

Compound Name: 8-Chloro-2-methyl-1-octene

CAS No.: 485320-16-9

Cat. No.: B1346205

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

8-Chloro-2-methyl-1-octene. Designed for researchers, scientists, and professionals in drug

development and chemical synthesis, this document offers a detailed interpretation of the

infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The

insights provided herein are grounded in established principles of spectroscopic analysis of

halogenated organic compounds.

Due to the limited availability of publicly accessible, experimentally-derived spectra for 8-
Chloro-2-methyl-1-octene, this guide presents a predictive analysis based on the known

spectroscopic characteristics of the closely related compound, 2-methyl-1-octene, and the well-

documented effects of a terminal chloro-substituent on an alkyl chain. This approach allows for

a robust and scientifically sound interpretation of the expected spectral features of the target

molecule.

Molecular Structure and Key Features
8-Chloro-2-methyl-1-octene is a halogenated alkene with the molecular formula C₉H₁₇Cl and

a molecular weight of 160.68 g/mol .[1] Its structure features a terminal double bond between
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C1 and C2, a methyl group at the C2 position, and a chlorine atom at the C8 position. These

structural elements give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular graph of 8-Chloro-2-methyl-1-octene.

Infrared (IR) Spectroscopy
The infrared spectrum of 8-Chloro-2-methyl-1-octene is predicted to exhibit characteristic

absorption bands corresponding to its alkene and alkyl halide functionalities. The presence of

the C-Cl bond introduces a specific vibrational mode in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for acquiring the IR spectrum of a liquid sample like 8-Chloro-2-methyl-1-
octene would involve using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of

the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The

spectrum is then recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data Summary

Wavenumber (cm⁻¹) Intensity Assignment

~3075 Medium =C-H stretch (vinylic)[2]

~2960-2850 Strong C-H stretch (alkyl)[2]

~1650 Medium C=C stretch[2]

~890 Strong =CH₂ out-of-plane bend[2]

~725-550 Medium-Strong C-Cl stretch[3][4]

Interpretation of the IR Spectrum

The presence of the terminal alkene is confirmed by the =C-H stretching vibration around 3075

cm⁻¹ and the C=C stretching absorption near 1650 cm⁻¹.[2] A strong band at approximately

890 cm⁻¹ is indicative of the out-of-plane bending of the =CH₂ group.[2] The aliphatic nature of

the molecule is evident from the strong C-H stretching bands between 2960 and 2850 cm⁻¹.[2]
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The key feature distinguishing this spectrum from that of 2-methyl-1-octene is the absorption

arising from the C-Cl stretching vibration. This is expected to appear in the 725-550 cm⁻¹

region of the fingerprint region.[3][4] The exact position of this band can be influenced by the

conformation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR Spectroscopy
Experimental Protocol: Acquiring the ¹H NMR Spectrum

A solution of 8-Chloro-2-methyl-1-octene would be prepared in a deuterated solvent, typically

chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm). The spectrum would be acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher) to ensure good signal dispersion.

Predicted ¹H NMR Data Summary

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.7 Multiplet 2H =CH₂ (vinylic protons)

~3.5 Triplet 2H -CH₂-Cl

~2.0 Triplet 2H -CH₂- (allylic)

~1.7 Singlet 3H -CH₃ (vinylic)

~1.3-1.6 Multiplet 8H -(CH₂)₄-

Interpretation of the ¹H NMR Spectrum

The two vinylic protons of the terminal double bond are expected to appear as a multiplet

around 4.7 ppm. The methyl group attached to the double bond is predicted to be a singlet at

approximately 1.7 ppm. The allylic protons on C3 will likely be a triplet around 2.0 ppm.
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The most downfield signal in the aliphatic region is anticipated to be from the methylene

protons attached to the chlorine atom (-CH₂-Cl) at approximately 3.5 ppm.[5][6] This significant

downfield shift is due to the deshielding effect of the electronegative chlorine atom. The

remaining methylene groups of the alkyl chain are expected to resonate as a complex multiplet

between 1.3 and 1.6 ppm.

¹³C NMR Spectroscopy
Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR

analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a

single peak for each unique carbon atom.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ, ppm) Assignment

~145 C2 (quaternary alkene)

~110 C1 (=CH₂)

~45 C8 (-CH₂-Cl)

~38 C3

~32 C7

~29 C4, C5, C6

~22 C2-CH₃

Interpretation of the ¹³C NMR Spectrum

The two alkene carbons are expected at the downfield end of the spectrum, with the quaternary

C2 carbon around 145 ppm and the terminal C1 carbon at approximately 110 ppm. The carbon

atom bonded to the chlorine (C8) is predicted to have a chemical shift of around 45 ppm, a

significant downfield shift compared to a typical methylene carbon in an alkane.[7][8] The

remaining aliphatic carbons will appear in the range of 22-38 ppm. The methyl carbon attached

to the double bond is expected to be the most upfield signal.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum would be obtained using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy

electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data

m/z Interpretation

160/162
Molecular ion peak (M⁺) with characteristic 3:1

isotopic ratio for chlorine[9]

125 [M - Cl]⁺

43 Propyl cation (base peak)

56 Butenyl cation

Interpretation of the Mass Spectrum

A key feature in the mass spectrum of 8-Chloro-2-methyl-1-octene will be the presence of the

molecular ion peak (M⁺) as a pair of peaks at m/z 160 and 162, with a relative intensity ratio of

approximately 3:1.[9] This is the characteristic isotopic signature of a compound containing one

chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern is expected to be dominated by the loss of a chlorine radical to form

a carbocation at m/z 125. Further fragmentation of the alkyl chain is likely to occur, leading to

the formation of smaller, stable carbocations. The base peak is predicted to be at m/z 43,

corresponding to the stable propyl cation. Another significant fragment may be observed at m/z

56, corresponding to a butenyl cation.
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Mass Spectrometry Fragmentation
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Caption: Predicted fragmentation pathway of 8-Chloro-2-methyl-1-octene.

Conclusion
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The predicted spectroscopic data for 8-Chloro-2-methyl-1-octene, based on the analysis of

structurally related compounds and established spectroscopic principles, provides a

comprehensive framework for the identification and characterization of this molecule. The key

identifying features include the characteristic IR absorptions for the alkene and C-Cl bonds, the

downfield-shifted NMR signals for the protons and carbon adjacent to the chlorine atom, and

the distinctive isotopic pattern of the molecular ion in the mass spectrum. This technical guide

serves as a valuable resource for researchers working with this and similar halogenated

organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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